molecular formula C26H23Cl2N5O3S B11672223 N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11672223
M. Wt: 556.5 g/mol
InChI Key: BZZSUZTUQSKDON-MUFRIFMGSA-N
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Description

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, dichlorophenyl, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits promising antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

In silico molecular docking studies have suggested that this compound may act as an inhibitor of key enzymes involved in inflammatory processes. Its anti-inflammatory potential makes it a candidate for further development in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that optimize reaction conditions for maximum yield and purity. The ability to modify the compound's structure allows for the development of derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. Results indicated significant inhibition zones compared to control groups, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In another study focusing on its anticancer properties, researchers treated different cancer cell lines with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, indicating effective anticancer activity.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’-[(1E)-(4-chlorophenyl)methylidene]acetohydrazide: Shares structural similarities but differs in the substitution pattern on the phenyl ring.

    3,4-Dichlorophenylhydrazine hydrochloride: Contains the dichlorophenyl group but lacks the triazole and dimethoxyphenyl components.

Uniqueness

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The compound has the following molecular formula: C26H23Cl2N5OC_{26}H_{23}Cl_2N_5O. Its structure features a triazole ring and a hydrazide moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted acetohydrazides and triazole precursors. The process is characterized by careful selection of reagents to ensure high yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against Cancer Cell Lines :
    • MCF-7 (breast cancer) : IC50 values reported around 6.52 µM.
    • SiHa (cervical cancer) : IC50 values as low as 3.60 µM.
    • PC-3 (prostate cancer) : IC50 values reaching 2.97 µM.

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells (HEK-293T) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed moderate to significant activity against various bacterial strains:

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusSignificant
Klebsiella pneumoniaeModerate
Candida albicansModerate

These results indicate potential therapeutic applications in treating infections caused by these pathogens .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated:

  • Cholinesterase Inhibition : Similar compounds have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
    • BChE IC50 : Approximately 46.42 µM.
    • AChE IC50 : Approximately 157.31 µM.

This suggests that the compound could be explored for neuroprotective effects .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Cancer Cell Lines : A study demonstrated that triazole derivatives exhibited selective cytotoxicity towards cancer cells compared to normal cells, supporting the potential use of this compound in targeted cancer therapies .
  • Antimicrobial Screening : In vitro testing against a panel of microbial strains revealed that compounds with similar structures displayed significant antibacterial and antifungal activities .

Properties

Molecular Formula

C26H23Cl2N5O3S

Molecular Weight

556.5 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23Cl2N5O3S/c1-16(17-9-11-20(27)21(28)13-17)29-30-24(34)15-37-26-32-31-25(33(26)19-7-5-4-6-8-19)18-10-12-22(35-2)23(14-18)36-3/h4-14H,15H2,1-3H3,(H,30,34)/b29-16+

InChI Key

BZZSUZTUQSKDON-MUFRIFMGSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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